

Technical Support Center: Optimization of Reaction Conditions for 2-Formylisonicotinonitrile

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Compound of Interest

Compound Name: **2-Formylisonicotinonitrile**

Cat. No.: **B053515**

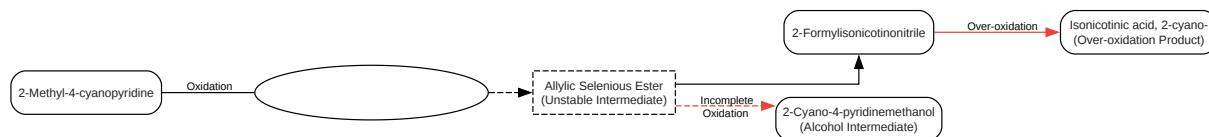
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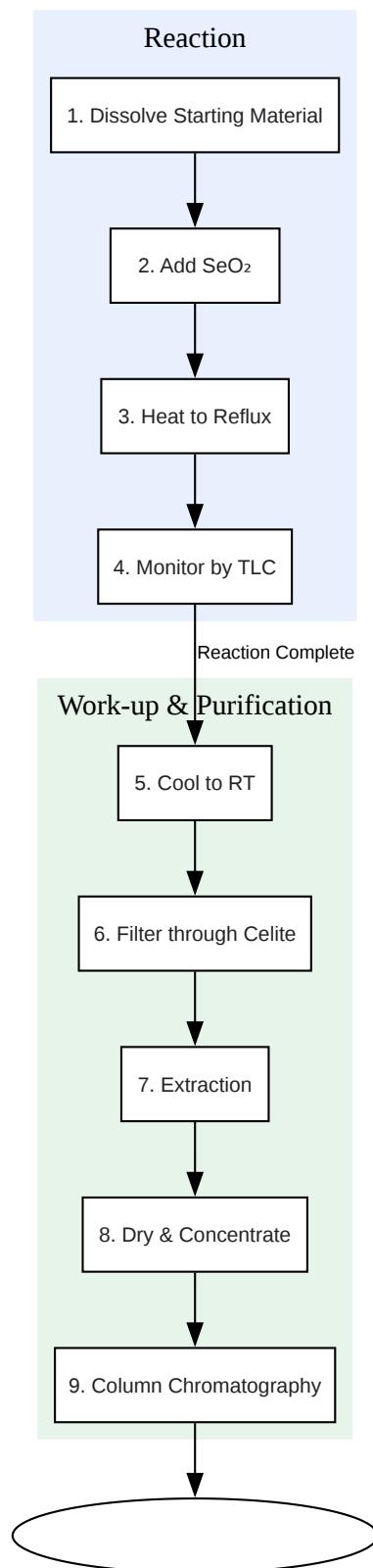
Welcome to the technical support center for the synthesis of **2-Formylisonicotinonitrile**. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the optimization of this important synthetic transformation. Our goal is to empower you with the knowledge to not only execute this reaction successfully but also to understand the underlying chemical principles that govern its outcome.

Introduction: The Synthetic Challenge

2-Formylisonicotinonitrile, also known as 2-cyano-4-pyridinecarboxaldehyde, is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the oxidation of 2-methyl-4-cyanopyridine, presents several challenges that can impact yield, purity, and scalability. The primary method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO_2) as the oxidant.^{[1][2]} While effective, this reaction is notorious for its sensitivity to reaction conditions and the potential for side-product formation. This guide will provide a comprehensive framework for optimizing this synthesis and troubleshooting common issues.

Visualizing the Synthetic Pathway



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Sources

- 1. adichemistry.com [adichemistry.com]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
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